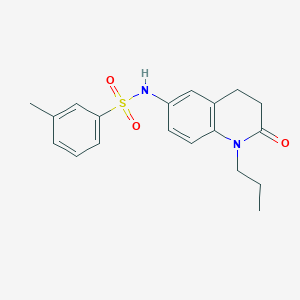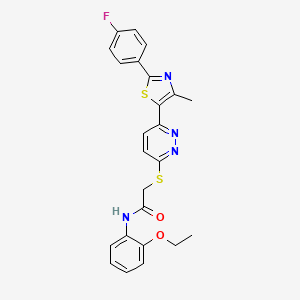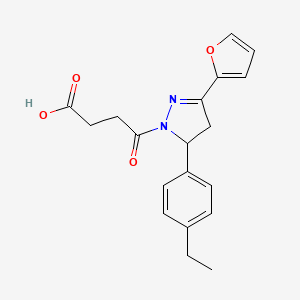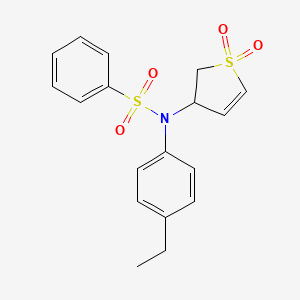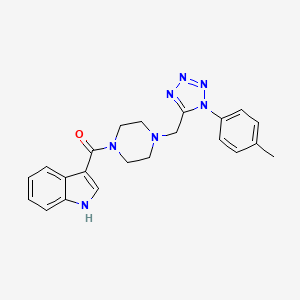
(1H-indol-3-il)(4-((1-(p-tolil)-1H-tetrazol-5-il)metil)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.474. The purity is usually 95%.
BenchChem offers high-quality (1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, como el compuesto en cuestión, han demostrado un potencial como agentes antivirales . Por ejemplo, se ha informado que los derivados del 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato tienen actividad inhibitoria contra la influenza A .
Propiedades antiinflamatorias
Se ha encontrado que los derivados del indol poseen propiedades antiinflamatorias . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en el tratamiento de afecciones inflamatorias.
Aplicaciones anticancerígenas
Los derivados del indol han mostrado prometedores resultados en el campo de la investigación del cáncer . Se ha encontrado que inducen la apoptosis celular de manera dependiente de la dosis, detienen las células en la fase G2/M e inhiben la polimerización de la tubulina , que son mecanismos importantes en la lucha contra el cáncer.
Propiedades anti-VIH
También se ha encontrado que los derivados del indol poseen propiedades anti-VIH . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en el tratamiento del VIH.
Actividad antioxidante
Se ha encontrado que los derivados del indol poseen propiedades antioxidantes . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en el tratamiento de afecciones relacionadas con el estrés oxidativo.
Propiedades antimicrobianas
Se ha encontrado que los derivados del indol poseen propiedades antimicrobianas . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en el tratamiento de diversas infecciones bacterianas y fúngicas.
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen actividad antituberculosa . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en el tratamiento de la tuberculosis.
Propiedades antidiabéticas
Se ha encontrado que los derivados del indol poseen propiedades antidiabéticas . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en el tratamiento de la diabetes.
Propiedades
IUPAC Name |
1H-indol-3-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-16-6-8-17(9-7-16)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWXSHAQSZNDPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
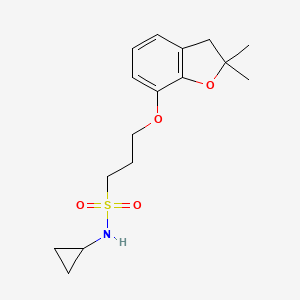
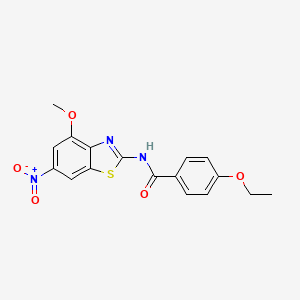

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)
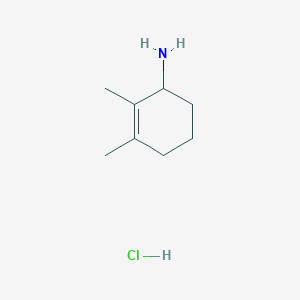
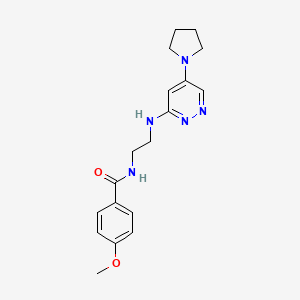
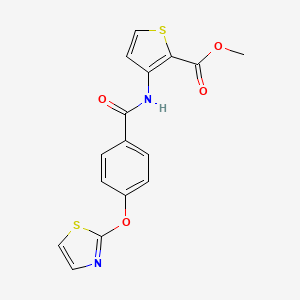
![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)
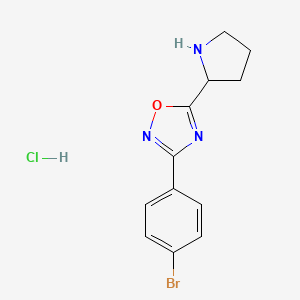
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)
